Methyl 4-bromo-2-sulfo-butyrate
Description
Methyl 4-bromo-2-sulfo-butyrate is a synthetic organic compound characterized by a four-carbon butyrate backbone with a bromo (-Br) substituent at position 4 and a sulfonic acid (-SO₃H) group at position 2. This ester combines halogenation and sulfonation, making it a multifunctional intermediate in pharmaceutical and chemical synthesis. Its bromo group enhances electrophilic reactivity, while the sulfonic acid group contributes to high polarity and water solubility.
Properties
Molecular Formula |
C5H9BrO5S |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
4-bromo-1-methoxy-1-oxobutane-2-sulfonic acid |
InChI |
InChI=1S/C5H9BrO5S/c1-11-5(7)4(2-3-6)12(8,9)10/h4H,2-3H2,1H3,(H,8,9,10) |
InChI Key |
ZMZYQSOZPLMJFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCBr)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include brominated esters, sulfonated esters, and unsaturated derivatives. Below is a comparative analysis based on substituent effects and evidence-derived properties:
Table 1: Comparative Properties of Methyl 4-bromo-2-sulfo-butyrate and Analogous Compounds
Substituent Effects
- Bromo Group: In this compound and Methyl 4-bromo-2-butenoate , the bromo substituent facilitates nucleophilic substitutions (e.g., Suzuki couplings) but increases molecular weight compared to non-halogenated esters.
- Sulfonic Acid Group : The -SO₃H group in the target compound significantly enhances water solubility and acidity (pKa ~1–2), contrasting with esters like methyl palmitate , which are hydrophobic.
- Double Bonds: Methyl 4-bromo-2-butenoate contains a conjugated double bond, enabling cycloaddition reactions, whereas the saturated backbone of this compound may favor stability in acidic conditions.
Reactivity and Stability
- Electrophilicity: The bromo group in both this compound and Methyl 4-bromo-2-butenoate makes them susceptible to nucleophilic attack, but the electron-withdrawing -SO₃H group in the former may further activate the adjacent carbonyl.
- Thermal Stability: Sulfonated esters like this compound are likely less volatile than unsaturated analogs (e.g., Ethyl linolenate ) due to stronger intermolecular forces.
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